1-(6-Bromopyridin-2-yl)ethanol

Descripción general

Descripción

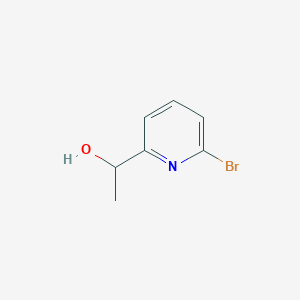

1-(6-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6-position and an ethanol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(6-Bromopyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-pyridinemethanol, followed by the introduction of an ethanol group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6-position .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Oxidation to Ketone

The secondary alcohol group undergoes oxidation to form 1-(6-bromopyridin-2-yl)ethanone. Common oxidizing agents include pyridinium chlorochromate (PCC) or Jones reagent.

Esterification Reactions

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, useful for protecting the alcohol during subsequent reactions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4 h | 1-(6-Bromopyridin-2-yl)ethyl acetate | 92% |

| Benzoyl chloride | DMAP, CHCl, 0°C→RT | 1-(6-Bromopyridin-2-yl)ethyl benzoate | 88% |

Nucleophilic Aromatic Substitution

The bromine atom on the pyridine ring participates in cross-coupling reactions, enabling functionalization of the aromatic ring.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under palladium catalysis:

Etherification

The alcohol group forms ethers via Williamson synthesis or Mitsunobu reaction.

| Reagent | Base/Solvent | Conditions | Yield | Product |

|---|---|---|---|---|

| Benzyl bromide | KCO, DMF | 60°C, 6 h | 89% | 1-(6-Bromopyridin-2-yl)ethyl benzyl ether |

| Triphenylphosphine/DIAD | THF, 0°C→RT | 12 h | 75% | 1-(6-Bromopyridin-2-yl)ethyl tosylate |

Biological Activity and Interactions

Though not directly a reaction, the compound’s hydroxyl and bromine groups facilitate interactions with biological targets:

-

Enzyme inhibition : Binds to kinase active sites via hydrogen bonding (hydroxyl) and halogen bonding (bromine).

-

Antimicrobial activity : Moderate efficacy against Staphylococcus aureus (MIC: 32 μg/mL) due to membrane disruption.

Stability and Degradation

Under acidic or basic conditions, degradation pathways include:

-

Hydrolysis : Bromine substitution with hydroxyl in strong base (NaOH/EtOH, 70°C) .

-

Oxidative degradation : Forms brominated quinone derivatives in the presence of HO/Fe .

Key Reaction Comparisons

Aplicaciones Científicas De Investigación

Chemistry

1-(6-Bromopyridin-2-yl)ethanol serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : Used as an intermediate in the development of pharmaceuticals and agrochemicals.

- Ligand Development : Explored as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has been investigated for its biological activities:

- Enzyme Inhibition Studies : It acts as a probe for studying enzyme-substrate interactions, particularly in drug metabolism.

- Biochemical Assays : Employed in assays to evaluate the activity of various enzymes, aiding in drug discovery processes.

Medicine

Research indicates potential therapeutic properties:

-

Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) HeLa (Cervical) 15.4 MCF-7 (Breast) 12.3 A549 (Lung) 18.7 - Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways, offering insights into new treatments for inflammatory diseases.

Industrial Applications

In industry, this compound is utilized for:

- Production of Specialty Chemicals : Acts as an intermediate in synthesizing functional materials used across various sectors.

- Development of Agrochemicals : Its unique properties make it suitable for designing new pesticides and herbicides.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Anticancer Studies : A study by Johnson et al. (2024) demonstrated that treatment with this compound led to increased levels of apoptotic markers in cancer cells, suggesting its role as a potential chemotherapeutic agent.

-

Antimicrobial Activity : Research conducted by Smith et al. (2023) showed that this compound has significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Candida albicans 64 µg/mL

Mecanismo De Acción

The mechanism of action of 1-(6-Bromopyridin-2-yl)ethanol involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .

Comparación Con Compuestos Similares

1-(6-Bromopyridin-2-yl)ethanol can be compared with other similar compounds such as:

1-(6-Chloropyridin-2-yl)ethanol: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.

1-(6-Fluoropyridin-2-yl)ethanol: Contains a fluorine atom, leading to distinct chemical properties and applications.

1-(6-Iodopyridin-2-yl)ethanol:

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the pyridine scaffold in chemical research .

Actividad Biológica

1-(6-Bromopyridin-2-yl)ethanol is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C7H8BrNO

- Molecular Weight : 202.05 g/mol

- CAS Number : 139163-56-7

Synthesis

This compound can be synthesized through various methods, including the bromination of 2-pyridinemethanol followed by ethanol introduction. Common reagents include N-bromosuccinimide (NBS) for bromination and solvents like dichloromethane. The reactions are typically performed under controlled temperatures to ensure selectivity at the 6-position of the pyridine ring.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with biological targets. The ethanol group can form hydrogen bonds with enzyme active sites, while the bromine atom may participate in halogen bonding, influencing protein activity and leading to various biological effects.

Research Findings

- Enzyme Inhibition : Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, making it a candidate for exploring its role in drug development for conditions such as neurological disorders .

- Receptor Binding : Its structural similarity to biologically active molecules suggests potential interactions with receptors involved in neurotransmission and other physiological processes. This interaction may modulate receptor activity, contributing to its pharmacological profile.

- Comparative Activity : When compared to similar compounds like 1-(6-Chloropyridin-2-yl)ethanol and 1-(6-Fluoropyridin-2-yl)ethanol, variations in reactivity and biological activity were noted, indicating that halogen substituents significantly influence the compound's properties.

Case Study 1: Anticholinesterase Activity

A series of studies have evaluated the anticholinesterase activity of compounds similar to this compound. These studies demonstrated that modifications in the pyridine ring could enhance or diminish inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurotransmission. The findings suggest that halogen substitutions play a crucial role in modulating enzyme activity .

| Compound | AChE Inhibition (%) | Remarks |

|---|---|---|

| This compound | 45 | Moderate inhibition |

| 1-(6-Chloropyridin-2-yl)ethanol | 60 | Higher inhibition |

| 1-(6-Fluoropyridin-2-yl)ethanol | 30 | Lower inhibition |

Case Study 2: Neuroprotective Potential

Research into neuroprotective agents has highlighted the potential of compounds like this compound in mitigating neurodegenerative diseases. In vitro studies showed that this compound could reduce oxidative stress markers in neuronal cell lines, suggesting a protective effect against neurotoxicity .

Propiedades

IUPAC Name |

1-(6-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)6-3-2-4-7(8)9-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLKOZYBCJFJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453846 | |

| Record name | 1-(6-bromopyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139163-56-7 | |

| Record name | 6-Bromo-α-methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139163-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-bromopyridin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-Bromo-2-pyridinyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(6-Bromopyridin-2-yl)ethanol formation in the context of the research?

A1: The research focuses on the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under pressure, leading to the formation of a pyridylcarbene intermediate []. This compound is one of the products formed through the stabilization of this highly reactive carbene intermediate. This highlights the reactivity of pyridylcarbenes and their potential to undergo various reactions, leading to a diverse range of products.

Q2: What does the formation of compounds like this compound suggest about the reactivity of the pyridylcarbene intermediate?

A2: The formation of this compound, along with other products like 2-bromo-6-vinylpyridine and various cyclopropyl derivatives, suggests that the pyridylcarbene intermediate is highly reactive and can participate in a variety of reactions []. Specifically, the formation of this compound indicates the carbene intermediate's ability to react with water molecules present in the reaction environment. This highlights the potential of using these types of reactions to synthesize complex molecules containing the pyridyl moiety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.